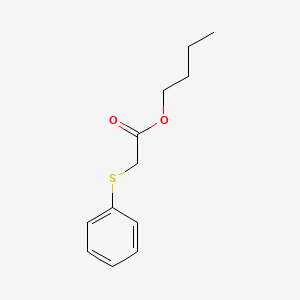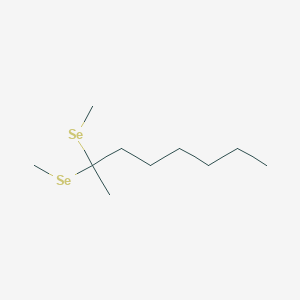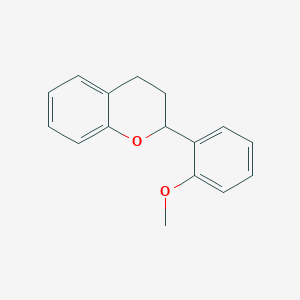![molecular formula C34H24BaCl2N4O8S2 B14461053 barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 68368-34-3](/img/structure/B14461053.png)
barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-chloro-2-methylbenzenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions
Barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学研究应用
Barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has several scientific research applications:
作用机制
The mechanism of action of barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate involves its interaction with cellular components, leading to cytotoxic effects. The compound can induce apoptosis in cancer cells by disrupting cellular pathways and targeting specific molecular structures .
相似化合物的比较
Similar Compounds
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- Naphthol diazenyl scaffold-based Schiff bases
Uniqueness
Barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its vibrant red color and stability make it a valuable pigment, while its potential cytotoxic effects open avenues for medical research .
属性
CAS 编号 |
68368-34-3 |
|---|---|
分子式 |
C34H24BaCl2N4O8S2 |
分子量 |
888.9 g/mol |
IUPAC 名称 |
barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-13(18)7-8-14(17(10)25(22,23)24)19-20-16-12-5-3-2-4-11(12)6-9-15(16)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI 键 |
TYANXFGJPWZLPB-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O)Cl.CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O)Cl.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


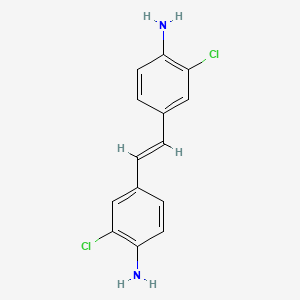
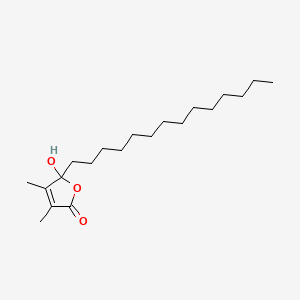
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
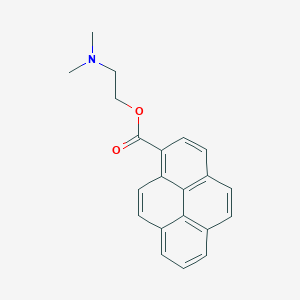
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)

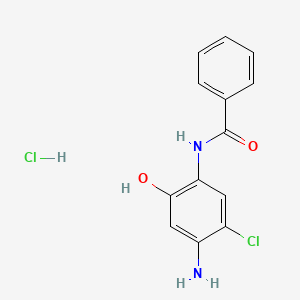
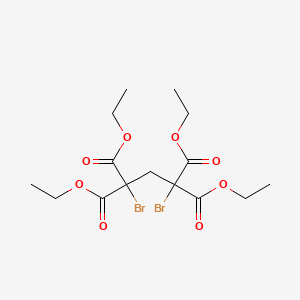
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
